molecular formula C16H19NO6S B3435871 N-(3,4-DIMETHOXYPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

N-(3,4-DIMETHOXYPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B3435871
M. Wt: 353.4 g/mol
InChI Key: ZQHZIUSVRPMQQI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features two methoxy groups on each of the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dimethoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This can involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and improve scalability.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide group.

    Biological Studies: Investigating its effects on various biological pathways and its potential as an enzyme inhibitor.

    Industrial Applications: Used in the synthesis of more complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of bacterial cell wall synthesis, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups.

    3,4-Dimethoxyphenylpropanoic Acid: Another compound with similar aromatic substitution but different functional groups.

    N-(3,4-Dimethoxyphenyl)Methyleneamino-4-Hydroxy-Benzamide: A related sulfonamide with different substituents.

Uniqueness

N-(3,4-Dimethoxyphenyl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of methoxy groups and sulfonamide functionality, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-20-13-7-5-11(9-15(13)22-3)17-24(18,19)12-6-8-14(21-2)16(10-12)23-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHZIUSVRPMQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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